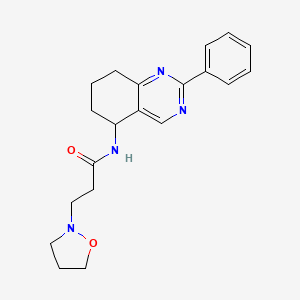![molecular formula C15H13N5O2 B6080275 4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B6080275.png)
4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide, also known as MPPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPPTB is a triazole-based compound that exhibits unique chemical properties, making it an attractive candidate for research in drug development, biochemistry, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, 4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its potential as a chemotherapeutic agent.
Biochemical and Physiological Effects:
4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Additionally, 4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of pain management drugs.
Advantages and Limitations for Lab Experiments
4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide exhibits several advantages for use in lab experiments, including its high purity yield, its relatively low cost, and its potential for use in the development of novel chemotherapeutic agents. However, 4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide, including the development of more efficient synthesis methods, the study of its potential applications in drug development, and the investigation of its potential as a pain management drug. Additionally, further research is needed to fully understand the mechanism of action of 4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide and its potential side effects.
Synthesis Methods
The synthesis of 4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide involves the reaction of 4-methoxybenzoyl chloride with 5-(4-pyridinyl)-1H-1,2,4-triazole-3-amine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of 4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide as a white crystalline solid with a high purity yield.
Scientific Research Applications
4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide has been studied extensively for its potential applications in drug development. It has been found to exhibit anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of novel chemotherapeutic agents. Additionally, 4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-12-4-2-11(3-5-12)14(21)18-15-17-13(19-20-15)10-6-8-16-9-7-10/h2-9H,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFPHVIHIWFUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6080192.png)
![1-{5-[(ethylamino)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6080200.png)

![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6080218.png)
![ethyl 5-(4-ethylbenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6080223.png)
![2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6080233.png)
![2-(3-methoxypropyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6080236.png)

![1H-imidazo[4,5-g]quinoxaline](/img/structure/B6080251.png)
![N-(3-pyridinylmethyl)-3-{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinyl}propanamide](/img/structure/B6080257.png)
![N-(2-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6080264.png)
![6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6080265.png)
![3-tert-butyl-5-(2-ethoxyphenyl)-1-methyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6080281.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6080290.png)